molecular formula C8H5BrN2 B049647 6-Bromoquinazoline CAS No. 89892-21-7

6-Bromoquinazoline

Cat. No.: B049647
CAS No.: 89892-21-7
M. Wt: 209.04 g/mol
InChI Key: FLQBSQZDZFVMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinazoline (CAS 89892-21-7) is a brominated heterocyclic compound with a quinazoline backbone. It serves as a critical intermediate in medicinal chemistry, particularly in designing kinase inhibitors and anticancer agents. Key physicochemical properties include a melting point of 136–138°C, predicted boiling point of 304.3±15.0°C, and a density of 1.656±0.06 g/cm³ . Its pKa of 3.61±0.26 suggests moderate acidity, influencing its solubility and reactivity . The compound is utilized in synthesizing biaryl mannoside FimH inhibitors for urinary infection treatment and as a precursor in EGFR (epidermal growth factor receptor) inhibitor development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, followed by cyclization with phenyl isothiocyanate in ethanol to yield 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

Anticancer Activity

6-Bromoquinazoline derivatives have demonstrated promising anticancer properties in various studies. For instance, a series of synthesized derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), revealing IC50 values ranging from 0.53 to 46.6 μM . Notably, one derivative exhibited stronger activity than cisplatin, a commonly used chemotherapy drug, suggesting potential for further development as an anticancer agent.

Case Study:

  • Compound 5b : This derivative showed significant cytotoxicity in MCF-7 cells, inducing apoptosis in a dose-dependent manner. Molecular docking studies indicated its binding affinity to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound exhibits activity against multi-drug resistant bacterial strains, such as Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the single-digit micromolar range.

Case Study:

  • Antileishmanial Activity : A study reported that certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis by 12% to 24%, indicating potential for treating parasitic infections.

Recent Research Findings

Recent studies have expanded the understanding of this compound's applications:

  • DPP4 Inhibition : A novel series of derivatives were synthesized and evaluated as DPP4 inhibitors for antidiabetic applications. One compound showed promising inhibitory activity with an IC50 value of 9.25 µM .
  • Computational Studies : Molecular docking and dynamics simulations have provided insights into binding interactions at the molecular level, supporting the rational design of new derivatives with enhanced efficacy .

Mechanism of Action

The mechanism of action of 6-Bromoquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. The bromine atom enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Bromoquinazoline vs. 6-Chloroquinazoline and 7-Bromoisoquinoline

Structural modifications in the quinazoline scaffold significantly impact biological activity:

  • 6-Chloroquinoline: Replacing the 6-bromo group in quinazoline with a 6-chloro group in quinoline (a related heterocycle) abolishes antagonist activity against mGlu5 receptors.
  • 7-Bromoisoquinoline: Shifting the bromine from the 6-position (quinazoline) to the 7-position (isoquinoline) reduces mGlu5 antagonist activity by ~25-fold .

Table 1: Impact of Halogen Position on mGlu5 Antagonist Activity

Compound Structure mGlu5 Activity (IC50) Reference
This compound Quinazoline, 6-Br High
6-Chloroquinoline Quinoline, 6-Cl Inactive
7-Bromoisoquinoline Isoquinoline, 7-Br ~25-fold reduced

Key Insight : The 6-position bromine on the quinazoline core is critical for maintaining potency in receptor antagonism.

This compound vs. 4-Anilinoquinazoline Derivatives

Substitutions on the 4-anilino group of this compound modulate EGFR-TK (tyrosine kinase) inhibition:

  • Derivative 3l: Incorporates 2-(4-chlorophenyl) and 4-(2,4-difluoroanilino) groups, achieving an LC50 of 37.66 nM against EGFR-TK, comparable to Gefitinib (LC50 = 31.44 nM) .
  • Derivative 4l : Replacing the 6-bromo group with a 4-fluorophenyl group reduces activity (LC50 = 59.21 nM), highlighting the importance of bromine at the 6-position .
  • Derivative 3g: Substituting the aniline ring with a 4-(2-fluoroanilino) group further diminishes potency (LC50 = 70.05 nM) .

Table 2: EGFR-TK Inhibitory Activity of this compound Derivatives

Compound Substituents LC50 (nM) Reference
3l 6-Br, 4-(2,4-difluoroanilino) 37.66
Gefitinib Reference standard 31.44
4l 4-Fluorophenyl, 4-anilino 59.21
3g 6-Br, 4-(2-fluoroanilino) 70.05

This compound vs. Halogenated Quinazoline Derivatives

  • 6-Bromo-2-chloroquinazoline (CAS 882672-05-1): The addition of a chlorine atom at the 2-position increases molecular weight (243.488 g/mol) and alters reactivity. This derivative is used in kinase inhibitor synthesis but requires careful handling due to hazards (H315-H319-H335) .

Table 3: Physicochemical Comparison of Halogenated Quinazolines

Compound Molecular Formula Molecular Weight Key Properties Reference
This compound C8H5BrN2 209.04 Mp 136–138°C; pKa 3.61
6-Bromo-2-chloroquinazoline C8H4BrClN2 243.49 Density 1.8 g/cm³; Bp 309.7°C
6-Bromoquinazolin-4-ol C8H5BrN2O 225.04 Hydroxyl group enhances polarity

Comparison with Non-Quinazoline Brominated Heterocycles

  • Mebroqualone (CAS 4260-20-2): A brominated quinazolinone (3-(2-bromophenyl)-2-methyl-4(3H)-quinazolinone) with sedative properties. Unlike this compound, it lacks kinase inhibitory activity due to the bulky 2-methyl and bromophenyl groups .

Biological Activity

6-Bromoquinazoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.

Overview of Biological Activities

This compound and its derivatives have been studied extensively for their anticancer , antimicrobial , and anti-inflammatory properties. The compound's ability to inhibit specific biological pathways makes it a candidate for further investigation in drug development.

Cytotoxicity Studies

Recent studies have demonstrated that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several derivatives, including 6n, which showed IC50 values of:

Cell LineIC50 (µM)
A549 (Lung)5.9 ± 1.69
SW-480 (Colorectal)2.3 ± 5.91
MCF-7 (Breast)5.65 ± 2.33

These values indicate that the compound is significantly more effective than Cisplatin, a standard chemotherapy agent, which has higher IC50 values against the same cell lines .

The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, compound 6n was shown to induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase. Flow cytometry analysis revealed that treatment with 10 µM and 15 µM of 6n resulted in an increase in S-phase accumulation from 4.46% (untreated) to 11.6% .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen atoms on the phenyl ring enhances the cytotoxic activity of quinazoline derivatives. Compounds with electron-withdrawing groups exhibited improved potency compared to those with electron-donating groups. For example, substituents at the para position were found to be more effective than those at the meta position .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound derivatives with epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding energy calculations revealed favorable interactions with critical residues such as Lys721 and Arg817, which are essential for the inhibitory activity against EGFR .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives exhibit zones of inhibition ranging from 10 to 20 mm against gram-positive and gram-negative bacteria as well as fungi like Candida albicans. This suggests potential applications in treating infections alongside cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Against MCF-7 Cells : A derivative was found to have an IC50 value lower than that of Erlotinib, indicating superior potency as an EGFR inhibitor.
  • Selectivity Studies : The selectivity index of certain derivatives was evaluated on normal lung cell lines (MRC-5), showing significantly lower cytotoxicity compared to cancerous cells, underscoring their potential for selective cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromoquinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via bromination of quinazoline derivatives. Common methods include:

  • Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄) under reflux .
  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives.
  • Optimization : Varying temperature (50–120°C), stoichiometry (1.2–2.0 eq Br₂), and reaction time (4–24 hrs) impacts yield and purity. For example, excess bromine may lead to di-substituted byproducts.
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Table 1 : Example Synthetic Routes and Yields

MethodSolventTemp (°C)Yield (%)Purity (%)
Br₂ in DMFDMF806592
NBS in CCl₄CCl₄607295
Suzuki coupling (Pd catalyst)THF1005890

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : Test in aqueous buffers (pH 1–14) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition pathways .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic behavior .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model bromination transition states and identify regioselectivity trends. Compare HOMO/LUMO energies with experimental results .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • Validation : Cross-check computational predictions with small-scale exploratory reactions (e.g., 0.1 mmol scale) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or structural impurities. Address via:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).
  • SAR Analysis : Systematically compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
  • Meta-Analysis : Use databases like SciFinder or Reaxys to collate data and identify outliers. Apply statistical tools (e.g., ANOVA) to assess significance .

Table 2 : Example Biological Activity Discrepancies

DerivativeIC₅₀ (μM) in Study AIC₅₀ (μM) in Study BAssay Type
6-Br-QNZ-10.452.10Kinase inhibition
6-Br-QNZ-21.201.25Antiproliferative

Q. How can researchers integrate this compound into multi-step syntheses while minimizing side reactions?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during subsequent steps.
  • Sequential Optimization : Apply design of experiments (DoE) to balance competing factors (e.g., temperature, catalyst loading).
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediates in real time .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity.
  • Cluster Analysis : Group derivatives by similarity in activity profiles using tools like R or Python’s scikit-learn .
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess model robustness .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Descriptions : Include exact reagent grades (e.g., "99.9% purity, anhydrous"), equipment (e.g., "Schlenk line under N₂"), and reaction monitoring methods (e.g., TLC Rf values).
  • Supporting Information : Provide raw NMR spectra, chromatograms, and crystallographic data (CIF files) in supplemental materials .

Q. Ethical and Literature Considerations

Q. How to avoid bias when interpreting this compound’s potential therapeutic applications?

  • Methodological Answer :

  • Blinded Studies : Assign compound codes to prevent confirmation bias during assays.
  • Negative Controls : Include inactive analogs (e.g., non-brominated quinazoline) to validate specificity .

Q. What databases are most reliable for sourcing this compound literature?

  • Methodological Answer : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and databases:

  • SciFinder : For reaction pathways and patents.
  • PubChem : For physicochemical and toxicity data.
  • Cochrane Library : For meta-analyses on related compounds .

Properties

IUPAC Name

6-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBSQZDZFVMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590187
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-21-7
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 153981923
6-Bromoquinazoline
CID 153981923
6-Bromoquinazoline
CID 153981923
6-Bromoquinazoline
CID 153981923
6-Bromoquinazoline
CID 153981923
6-Bromoquinazoline
CID 153981923
6-Bromoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.